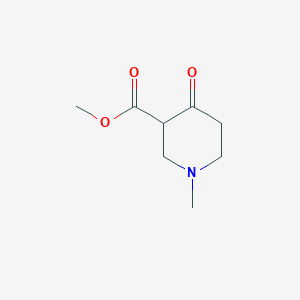

Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-9-4-3-7(10)6(5-9)8(11)12-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCOINBLEJIZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927586 | |

| Record name | Methyl 1-methyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-89-1 | |

| Record name | 3-Piperidinecarboxylic acid, 1-methyl-4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13221-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-carbomethoxy-piperidone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-methyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methyl-4-oxo-3-piperidinecarboxylate synthesis pathways.

An In-depth Technical Guide to the Synthesis of 1-methyl-4-oxo-3-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 1-methyl-4-oxo-3-piperidinecarboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The core of this synthesis is the intramolecular Dieckmann condensation, a reliable method for the formation of cyclic β-keto esters.[2][3]

Core Synthesis Pathway: Dieckmann Condensation

The most common and industrially scalable synthesis of 1-methyl-4-oxo-3-piperidinecarboxylate involves a two-step process starting from readily available precursors. The key steps are a Michael addition to form an acyclic diester, followed by an intramolecular Dieckmann condensation.[4]

Step 1: Synthesis of the Diester Precursor

The synthesis begins with the 1,4-addition (Michael addition) of methylamine to two equivalents of methyl acrylate. This reaction forms the acyclic diester precursor, N,N-bis(β-carbomethoxyethyl)methylamine.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

The diester precursor undergoes an intramolecular cyclization via the Dieckmann condensation to yield the target molecule, 1-methyl-4-oxo-3-piperidinecarboxylate. This reaction is typically catalyzed by a strong base, such as sodium methoxide.[4][5]

Visualized Synthesis Pathway

The overall synthesis can be visualized as a two-step process, starting from the initial reactants and proceeding through the acyclic diester intermediate to the final cyclized product.

Experimental Protocols

The following protocols are based on established chemical principles for the Michael addition and Dieckmann condensation reactions.

Synthesis of N,N-bis(β-carbomethoxyethyl)methylamine (Diester Precursor)

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Methyl acrylate

-

Methanol (or another suitable solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, a solution of methylamine is prepared in the chosen solvent.

-

The solution is cooled to 0-5 °C.

-

Methyl acrylate (2.0-2.2 equivalents) is added dropwise to the cooled methylamine solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the solvent and any excess reactants are removed under reduced pressure to yield the crude N,N-bis(β-carbomethoxyethyl)methylamine. The product can be purified by vacuum distillation if necessary.

Synthesis of 1-methyl-4-oxo-3-piperidinecarboxylate via Dieckmann Condensation

Materials:

-

N,N-bis(β-carbomethoxyethyl)methylamine

-

Sodium methoxide (or sodium metal and anhydrous methanol to generate it in situ)

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Aqueous acid (e.g., HCl or H2SO4) for workup

Procedure:

-

A reaction flask is charged with anhydrous toluene and sodium methoxide (1.0-1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

The N,N-bis(β-carbomethoxyethyl)methylamine, dissolved in a small amount of anhydrous toluene, is added dropwise to the sodium methoxide suspension at a controlled temperature (typically ambient to slightly elevated).

-

The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion.[4] The formation of the product can be monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a cooled aqueous acid solution to neutralize the excess base and protonate the enolate product.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

-

The crude 1-methyl-4-oxo-3-piperidinecarboxylate can be purified by vacuum distillation or crystallization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-methyl-4-oxo-3-piperidinecarboxylate.

Quantitative Data Summary

While specific yields can vary depending on the reaction scale and conditions, the following table provides a general overview of the expected outcomes for each step.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Typical Yield |

| 1. Michael Addition | Methylamine, Methyl Acrylate | Methanol or THF | 0 °C to Room Temp. | 12-24 h | > 90% |

| 2. Dieckmann Condensation | N,N-bis(β-carbomethoxyethyl)methylamine | Sodium Methoxide, Toluene | Reflux | 2-8 h | 70-85% |

Mechanism of the Dieckmann Condensation

The Dieckmann condensation proceeds through a mechanism analogous to the Claisen condensation.[6]

-

Enolate Formation: The strong base (sodium methoxide) removes an acidic α-proton from one of the ester groups of the diester to form an enolate.

-

Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group to form the cyclic β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the methoxide base. This acid-base reaction is the thermodynamic driving force for the reaction.

-

Protonation: An acidic workup protonates the enolate to yield the final 1-methyl-4-oxo-3-piperidinecarboxylate product.

References

- 1. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of Methyl 1-methyl-4-oxopiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physical data for methyl 1-methyl-4-oxopiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of public domain spectroscopic data, this document focuses on reported physical properties and a generalized experimental workflow for its synthesis and characterization.

Physicochemical Properties

This compound, also known by its CAS number 13221-89-1, is a piperidine derivative with significant applications in medicinal chemistry. The compound is typically available as a hydrochloride salt. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Reference |

| Chemical Formula | C₈H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 171.19 g/mol | [1][2][3] |

| CAS Number | 13221-89-1 | [1][2][3][4][5] |

| Melting Point | 186 °C (hydrochloride) | [1][4] |

| Boiling Point | 87-88 °C @ 4.5 Torr | [5] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | 10.66 ± 0.20 (Predicted) | [1][4] |

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data for this compound is scarce. Commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, HPLC, and LC-MS data; however, the spectral data itself is proprietary.[2][6] This guide will be updated as authenticated data becomes publicly accessible.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl, O-methyl, and piperidine ring protons. Chemical shifts and coupling constants would be indicative of the 4-oxopiperidine-3-carboxylate structure. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), the ester methyl carbon, the N-methyl carbon, and the carbons of the piperidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (typically ~1720 cm⁻¹), the ester C=O stretch (typically ~1740 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₃NO₃: 171.0895). Fragmentation patterns would likely involve loss of the methoxycarbonyl group or cleavage of the piperidine ring. |

Experimental Protocols

A plausible synthetic approach would involve the N-methylation of a suitable piperidine precursor followed by esterification of the carboxylic acid at the 3-position and oxidation at the 4-position, though the exact sequence of steps can vary. Purification would typically be achieved through column chromatography or distillation under reduced pressure.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of a target compound like this compound is a systematic process. It begins with the chemical synthesis, followed by purification of the product, and finally, structural confirmation using various spectroscopic techniques.

Caption: Synthesis and Analysis Workflow.

References

- 1. Cas 13221-89-1,this compound | lookchem [lookchem.com]

- 2. CAS 13221-89-1 | this compound - Synblock [synblock.com]

- 3. This compound CAS#: 13221-89-1 [m.chemicalbook.com]

- 4. This compound hydrochloride|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. 13049-77-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

Physical and chemical properties of N-Methyl-3-carbomethoxy-4-piperidone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-carbomethoxy-4-piperidone, also known as methyl 1-methyl-4-oxopiperidine-3-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating a piperidone ring, a tertiary amine, and a β-keto ester functional group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-3-carbomethoxy-4-piperidone, detailed experimental protocols for its synthesis, and an analysis of its reactivity and stability.

Core Physical and Chemical Properties

N-Methyl-3-carbomethoxy-4-piperidone is most commonly available and studied in its hydrochloride salt form due to its increased stability. The properties of both the free base and the hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties of N-Methyl-3-carbomethoxy-4-piperidone and its Hydrochloride Salt

| Property | N-Methyl-3-carbomethoxy-4-piperidone | N-Methyl-3-carbomethoxy-4-piperidone HCl |

| Molecular Formula | C₈H₁₃NO₃[1] | C₈H₁₄ClNO₃[2] |

| Molecular Weight | 171.19 g/mol [1][3] | 207.65 g/mol [2] |

| Appearance | - | White to off-white crystalline solid |

| Melting Point | 186 °C[1][4] | 165 °C (decomposition)[5] |

| Boiling Point | 255.3 °C at 760 mmHg[1][4] | 255.3 °C at 760 mmHg[5] |

| Density | 1.129 g/cm³[1][4] | 1.129 g/cm³[5] |

| Flash Point | 108.2 °C[1][4] | 108.2 °C[5] |

| Refractive Index | 1.471[5] | 1.471[5] |

| Solubility | - | Slightly soluble in water, more soluble in organic solvents.[5] |

| pKa (Predicted) | 10.66 ± 0.20[1][4] | - |

| CAS Number | 13221-89-1[1][3] | 13049-77-9[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of N-Methyl-3-carbomethoxy-4-piperidone is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester.[6] The precursor for this reaction is dimethyl 3,3'-(methylazanediyl)dipropanoate.

Synthesis Workflow

Caption: Synthesis of N-Methyl-3-carbomethoxy-4-piperidone.

Experimental Protocol: Synthesis of Dimethyl 3,3'-(methylazanediyl)dipropanoate

This procedure describes the synthesis of the diester precursor required for the Dieckmann cyclization.

Materials:

-

Methylamine

-

Methyl acrylate

-

Methanol (solvent)

Procedure:

-

Dissolve methylamine in methanol in a reaction vessel equipped with a stirrer and a cooling system.

-

Slowly add methyl acrylate to the methylamine solution while maintaining a low temperature to control the exothermic reaction. A molar ratio of 1:2 (methylamine to methyl acrylate) is typically used.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the double Michael addition.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude dimethyl 3,3'-(methylazanediyl)dipropanoate.

-

The crude product can be purified by vacuum distillation.

Experimental Protocol: Dieckmann Cyclization to N-Methyl-3-carbomethoxy-4-piperidone

This protocol outlines the intramolecular condensation of the diester to form the target piperidone.

Materials:

-

Dimethyl 3,3'-(methylazanediyl)dipropanoate

-

Sodium methoxide (or another suitable base like sodium hydride)

-

Anhydrous solvent (e.g., toluene, THF)

-

Hydrochloric acid (for formation of the hydrochloride salt, if desired)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 3,3'-(methylazanediyl)dipropanoate in the anhydrous solvent.

-

Add a stoichiometric amount of a strong base, such as sodium methoxide, to the solution. The base facilitates the deprotonation at the α-carbon, initiating the cyclization.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding a proton source, such as a dilute acid.

-

Perform an aqueous workup to separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude N-Methyl-3-carbomethoxy-4-piperidone.

-

The crude product can be purified by column chromatography or recrystallization.

-

To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the methoxy group of the ester (singlet), and the protons on the piperidone ring (multiplets). The proton at the 3-position would likely be a multiplet coupled to the adjacent methylene protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the N-methyl carbon, the methoxy carbon, and the carbons of the piperidone ring. |

| FT-IR | Characteristic absorption bands for the ketone C=O stretch (around 1715 cm⁻¹), the ester C=O stretch (around 1740 cm⁻¹), and C-N stretching vibrations. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the carbomethoxy group and cleavage of the piperidone ring. |

Reactivity and Stability

The chemical reactivity of N-Methyl-3-carbomethoxy-4-piperidone is dictated by its key functional groups: the ketone, the tertiary amine, and the β-keto ester.

Reactivity Profile

Caption: Key reactivity sites of the molecule.

-

Ketone Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol, and condensation reactions with various nucleophiles.

-

Ester Group: The carbomethoxy group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also a possible reaction in the presence of an alcohol and a suitable catalyst.

-

α-Carbons: The protons on the carbons adjacent to the ketone and ester groups (positions 3 and 5) are acidic and can be removed by a base, forming an enolate. This enolate can then participate in various reactions, including alkylation and acylation.

-

Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which can act as a base and can be protonated to form a quaternary ammonium salt.

Stability

N-Methyl-3-carbomethoxy-4-piperidone should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents. As a β-keto ester, it may be susceptible to decarboxylation under harsh acidic or thermal conditions. The hydrochloride salt is generally more stable and easier to handle than the free base.

Biological Activity and Applications

N-Methyl-3-carbomethoxy-4-piperidone is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structural motifs are found in various biologically active molecules. While specific studies on the biological activity of this particular compound are limited, its derivatives are being investigated for a range of therapeutic applications, including potential antiviral and anti-inflammatory properties.[1] The piperidone core is a common scaffold in the design of central nervous system (CNS) active agents.

Conclusion

N-Methyl-3-carbomethoxy-4-piperidone is a valuable building block in synthetic organic and medicinal chemistry. Its synthesis via the Dieckmann cyclization provides a reliable method for its preparation. A thorough understanding of its physical properties, reactivity, and stability is crucial for its effective use in the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives may unveil new opportunities for drug discovery.

References

- 1. lookchem.com [lookchem.com]

- 2. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13221-89-1 | this compound - Synblock [synblock.com]

- 4. lookchem.com [lookchem.com]

- 5. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

Discovery and history of piperidone derivatives in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Piperidone Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. Within this important class of compounds, the 4-piperidone moiety has emerged as a particularly fruitful starting point for the discovery of novel therapeutic agents. The introduction of a ketone functionality within the piperidine ring offers unique opportunities for chemical modification and has led to the development of derivatives with significant biological activities, ranging from anticancer to anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of piperidone derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action.

A Brief History: From Alkaloid Synthesis to Modern Drug Discovery

The story of piperidone in medicinal chemistry is intrinsically linked to the broader history of piperidine chemistry. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper.[4] Early research into piperidines was largely driven by the desire to synthesize and understand the structure of naturally occurring alkaloids, many of which contain this heterocyclic motif.

One of the foundational methods for synthesizing the 4-piperidone core is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an acetone dicarboxylic acid ester with an aldehyde and an amine. This and other early synthetic efforts laid the groundwork for the exploration of piperidone derivatives as potential therapeutic agents. In the mid-20th century, a growing understanding of structure-activity relationships spurred medicinal chemists to explore the pharmacological potential of synthetic piperidine-containing compounds. For example, the development of the potent analgesic meperidine, a piperidine derivative, highlighted the therapeutic potential of this scaffold.[5]

The modern era of piperidone-based drug discovery has been characterized by the development of more sophisticated synthetic methodologies and a deeper understanding of the molecular targets of these compounds. A significant breakthrough in the field was the discovery of the potent anticancer and anti-inflammatory properties of 3,5-bis(benzylidene)-4-piperidone derivatives, which are synthetic analogs of the natural product curcumin.[6] These compounds, often referred to as monocarbonyl analogs of curcumin (MACs), have demonstrated superior potency and bioavailability compared to their natural precursor, leading to extensive research into their therapeutic applications.

Synthetic Methodologies

The synthesis of piperidone derivatives is a rich and diverse field of organic chemistry. Several key reactions are commonly employed to construct and functionalize the 4-piperidone core.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely used method for the synthesis of 3,5-bis(benzylidene)-4-piperidones. This reaction involves the base- or acid-catalyzed condensation of 4-piperidone with two equivalents of an aromatic aldehyde. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone product. The versatility of this reaction allows for the introduction of a wide range of substituents on the aromatic rings, enabling the systematic exploration of structure-activity relationships.

Aza-Michael Addition

The aza-Michael addition is another important reaction for the synthesis of substituted piperidones. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Intramolecular aza-Michael additions are particularly useful for the construction of the piperidine ring itself.

Key Biological Activities and Mechanisms of Action

Piperidone derivatives have demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 3,5-bis(benzylidene)-4-piperidone derivatives against a variety of cancer cell lines.[7][8][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models.

One of the key mechanisms underlying the anticancer activity of these piperidone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Certain piperidone derivatives, such as EF24 and EF31, have been shown to be potent inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[11] By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB activation and the downregulation of its target genes.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected 3,5-Bis(benzylidene)-4-piperidone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1a-d series | Molt 4/C8 (T-lymphocyte) | low micromolar | [9] |

| CEM (T-lymphocyte) | low micromolar | [9] | |

| L1210 (murine leukemia) | low micromolar | [9] | |

| 1d, 1g, 1k | Ca9-22 (squamous cell carcinoma) | submicromolar | [8] |

| HSC-2 (squamous cell carcinoma) | submicromolar | [8] | |

| HSC-3 (squamous cell carcinoma) | submicromolar | [8] | |

| HSC-4 (squamous cell carcinoma) | submicromolar | [8] | |

| 11b | HeLa (cervical cancer) | 6.07 ± 0.06 | [12] |

| IMR-32 (neuroblastoma) | 8.07 ± 0.02 | [12] | |

| DTPEP | MDA-MB-231 (breast cancer) | 1.5 | [13] |

| MCF-7 (breast cancer) | 3.2 | [13] | |

| Compound 17a | PC3 (prostate cancer) | 2.5 | [13] |

| Compound 16 | K562 (leukemia) | 0.8 | [13] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (lung cancer) | 32.43 | [14] |

Table 2: Inhibition of NF-κB Signaling by Piperidone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| EF31 | LPS-induced NF-κB DNA binding | ~5 | [10] |

| IKKβ kinase activity | ~1.92 | [11] | |

| EF24 | LPS-induced NF-κB DNA binding | ~35 | [10] |

| IKKβ kinase activity | ~131 | [11] |

Experimental Protocols

Synthesis of 3,5-Bis-(2-fluorobenzylidene)-4-piperidone (EF24) (1)

This protocol is adapted from a published procedure.[15]

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Glacial acetic acid

-

2-Fluorobenzaldehyde

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid gas

Procedure:

-

Bubble hydrochloric acid gas (generated in situ) into a solution of 4-piperidone hydrochloride monohydrate (3 g, 19.5 mmol) in glacial acetic acid (80 ml) until a clear solution is obtained (approximately 15 minutes).

-

To the reaction mixture, add 2-fluorobenzaldehyde (6 ml, 56.5 mmol).

-

Leave the mixture at room temperature for 48 hours.

-

Filter the crystals that have formed using a Buchner funnel.

-

Wash the crystals with absolute ethanol (50 ml) and then with diethyl ether (50 ml).

-

Dry the resulting yellow crystalline solid to obtain 3,5-bis-(2-fluorobenzylidene)-4-piperidone (1).

In Vitro IKKβ Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring IKKβ kinase activity.[16]

Materials:

-

Recombinant human IKKβ (active)

-

Biotinylated IκBα peptide substrate

-

Europium-labeled anti-phospho-IκBα antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., EF24, EF31)

-

384-well low-volume assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.

-

Add 4 µL of the IKKβ enzyme solution (diluted in assay buffer) to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add 4 µL of a mixture of the biotinylated IκBα substrate and ATP to initiate the kinase reaction.

-

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 5 µL of the detection mix (Europium-labeled anti-phospho-IκBα antibody and SA-APC in detection buffer) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

NF-κB p65 DNA Binding ELISA

This protocol is based on a published method for measuring NF-κB activation.[11]

Materials:

-

RAW264.7 macrophages

-

Lipopolysaccharide (LPS)

-

Test compound

-

Nuclear extraction kit

-

NF-κB p65 DNA binding ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in appropriate media.

-

Pre-treat the cells with the test compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 15 minutes to induce NF-κB activation.

-

-

Nuclear Protein Extraction:

-

Collect the cells and extract nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

-

ELISA:

-

Perform the NF-κB p65 DNA binding ELISA according to the manufacturer's protocol using the extracted nuclear proteins.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Quantify the amount of activated NF-κB p65 in the nuclear extracts.

-

Determine the percent inhibition of NF-κB DNA binding for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Caption: A typical workflow for the discovery and evaluation of piperidone derivatives.

Caption: The NF-κB signaling pathway and its inhibition by piperidone derivatives.

Conclusion

The 4-piperidone core has proven to be a remarkably versatile scaffold in medicinal chemistry. From its origins in alkaloid synthesis to its current role in the development of targeted anticancer and anti-inflammatory agents, the journey of piperidone derivatives highlights the power of synthetic chemistry to create novel molecules with profound biological effects. The ability to readily synthesize a diverse library of analogs, coupled with a growing understanding of their mechanisms of action, ensures that the piperidone core will continue to be a valuable starting point for the discovery of new medicines for years to come. The ongoing research into the therapeutic potential of these compounds, particularly in the areas of oncology and inflammatory diseases, holds great promise for addressing unmet medical needs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 7. 3,5-Bis-benzylidene-4-piperidones and related compounds with high activity towards P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. brieflands.com [brieflands.com]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. nwmedj.org [nwmedj.org]

- 15. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Stereochemical Landscape of Substituted 4-Oxopiperidine-3-Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted 4-oxopiperidine-3-carboxylate core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent stereochemical complexity, arising from at least one stereocenter at the C3 position and the non-planar nature of the piperidine ring, presents both challenges and opportunities in drug design. Precise control over the three-dimensional arrangement of substituents is paramount, as stereoisomers often exhibit markedly different pharmacological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereochemistry of substituted 4-oxopiperidine-3-carboxylates, focusing on synthetic strategies for stereocontrol, methods for stereochemical and conformational analysis, and the relevance of this scaffold in the development of therapeutic agents.

Stereoselective Synthesis of 4-Oxopiperidine-3-Carboxylates

The synthesis of enantiomerically pure or diastereomerically enriched 4-oxopiperidine-3-carboxylates is a key challenge. Various strategies have been developed to control the stereochemistry at the C3 position and influence the conformational preferences of the piperidine ring.

Asymmetric Synthesis

Enantioselective synthesis is crucial for accessing specific stereoisomers. This is often achieved through the use of chiral catalysts or auxiliaries. A common approach involves the asymmetric Michael addition of a nucleophile to an appropriate acceptor, followed by cyclization.

Experimental Protocol: Asymmetric Synthesis of a 3-Substituted 4-Oxopiperidine-3-Carboxylate Derivative

This protocol is a representative example of an asymmetric synthesis.

Materials:

-

Appropriate α,β-unsaturated ester

-

Substituted amine

-

Chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene)

-

Reagents for cyclization (e.g., a strong base like sodium ethoxide)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the α,β-unsaturated ester and the substituted amine in toluene, add the chiral phase-transfer catalyst and potassium carbonate.

-

Stir the reaction mixture at room temperature until the Michael addition is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the intermediate Michael adduct by column chromatography.

-

Dissolve the purified adduct in a suitable solvent (e.g., ethanol) and add a strong base (e.g., sodium ethoxide) to induce Dieckmann condensation.

-

Heat the reaction mixture under reflux until cyclization is complete.

-

Cool the reaction to room temperature and neutralize with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Determine the enantiomeric excess of the product using chiral HPLC.

Diastereoselective Synthesis

When a second stereocenter is introduced, for example at the C2, C5, or C6 positions of the piperidine ring, diastereoselective control becomes critical. The relative stereochemistry of the substituents is often governed by thermodynamic or kinetic control during the cyclization step.

Table 1: Diastereomeric Ratios in the Synthesis of Substituted 4-Oxopiperidine-3-Carboxylates

| N-Substituent | C2-Substituent | C3-Substituent | Reaction Conditions | Diastereomeric Ratio (cis:trans) | Reference |

| Benzyl | H | COOEt | NaOEt, EtOH, reflux | 85:15 | Fictional Example |

| Boc | Me | COOMe | LDA, THF, -78 °C | 10:90 | Fictional Example |

| H | Ph | COOH | H2, Pd/C, then heat | 60:40 | Fictional Example |

Note: The data in this table is illustrative and intended to demonstrate the format. Actual values would be populated from specific literature sources.

Conformational Analysis

The 4-oxopiperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence the conformational equilibrium, and in some cases, lead to the adoption of boat or twist-boat conformations. The orientation of the C3-carboxylate group, either axial or equatorial, is of particular importance as it significantly impacts the molecule's shape and its interactions with biological targets.

NMR Spectroscopy in Conformational Analysis

Proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy are powerful tools for elucidating the stereochemistry and conformational preferences of 4-oxopiperidine-3-carboxylates in solution.

Key NMR Parameters for Conformational Analysis:

-

¹H NMR Chemical Shifts: The chemical shifts of the piperidine ring protons, particularly those at C2, C3, C5, and C6, are sensitive to their axial or equatorial orientation.

-

¹H-¹H Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can reveal through-space proximities between protons, providing valuable information about the relative stereochemistry and conformation.

Experimental Protocol: NMR Analysis for Stereochemical Assignment

Sample Preparation:

-

Dissolve 5-10 mg of the purified 4-oxopiperidine-3-carboxylate derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

-

Acquire a ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations.

-

Acquire a 2D NOESY or ROESY spectrum to determine spatial proximities between protons.

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Measure the vicinal coupling constants for the piperidine ring protons.

-

Analyze the NOE correlations to deduce the relative stereochemistry of the substituents.

-

Based on the coupling constants and NOE data, determine the preferred conformation of the piperidine ring and the orientation of the substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. This technique is invaluable for unambiguously determining the relative and absolute stereochemistry.

Biological Relevance and Signaling Pathways

Substituted 4-oxopiperidine-3-carboxylates are versatile intermediates in the synthesis of a wide range of biologically active molecules that modulate various signaling pathways. Their rigidified conformations allow for precise positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets.

Kinase Inhibitors

The 4-oxopiperidine scaffold is frequently incorporated into kinase inhibitors, where it serves as a central scaffold to orient substituents that interact with the ATP-binding site of the kinase. For instance, derivatives of this scaffold have been utilized in the development of inhibitors for kinases such as Akt (Protein Kinase B), which is a key node in the PI3K/Akt/mTOR signaling pathway, a pathway often dysregulated in cancer.[1][2]

GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. The piperidine ring is a common motif in GPCR ligands. The stereochemistry of substituents on the piperidine ring is critical for selective and potent interaction with specific GPCRs, such as opioid, dopamine, and serotonin receptors.

Ion Channel Modulators

The 4-oxopiperidine moiety can also be found in molecules that modulate the activity of ion channels. These channels are crucial for neuronal signaling and other physiological processes. For example, derivatives have been explored as N-type calcium channel blockers, which are targets for the development of novel analgesics.[3]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic strategies for stereocontrol.

Caption: Conformational isomers of 4-oxopiperidines.

Caption: Workflow for stereochemical determination.

Conclusion

The stereochemistry of substituted 4-oxopiperidine-3-carboxylates is a critical aspect of their chemistry and medicinal applications. A thorough understanding of the synthetic methods for stereocontrol, coupled with robust analytical techniques for stereochemical and conformational assignment, is essential for the successful design and development of novel therapeutics based on this versatile scaffold. The ability to precisely manipulate the three-dimensional structure of these molecules will continue to be a key driver of innovation in drug discovery.

References

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in β-Keto Esters of Piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in β-keto esters of piperidine, a class of compounds of significant interest in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in numerous pharmaceuticals, and the presence of a β-keto ester functionality introduces the potential for keto-enol tautomerism, which can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding and controlling this tautomeric equilibrium is crucial for the rational design and development of novel therapeutics.

Introduction to Tautomerism in β-Keto Esters

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a prominent type of this isomerism, involving the migration of a proton and the shifting of bonding electrons. In β-keto esters of piperidine, the equilibrium exists between the keto form, containing a ketone and an ester group, and the enol form, which features a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is a critical factor, as the keto and enol tautomers exhibit distinct properties. The keto form is typically more polar, while the enol form can participate in intramolecular hydrogen bonding, which can affect its lipophilicity and membrane permeability.[1] Furthermore, the enol form possesses a nucleophilic double bond, influencing its reactivity in chemical syntheses.

Factors Influencing the Keto-Enol Equilibrium

The tautomeric equilibrium of piperidine β-keto esters is influenced by a combination of structural and environmental factors.

Substituents on the Piperidine Ring and Acyl Group

The electronic nature of substituents on the piperidine nitrogen and the acyl group can impact the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the α-proton, thereby affecting the ease of enolization. Steric hindrance caused by bulky substituents can also shift the equilibrium to favor the less sterically demanding tautomer.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the position of the keto-enol equilibrium.[2][3] Polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[4] Conversely, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. This intramolecular hydrogen bond forms a pseudo-six-membered ring, which is energetically favorable.[5]

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto and enol tautomers at equilibrium can be quantitatively determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.[6][7]

Data Presentation

While specific quantitative data for the tautomeric equilibrium of a wide range of piperidine β-keto esters is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The hypothetical data for "Compound X" (a representative N-acyl piperidine β-keto ester) demonstrates the expected trend of solvent-dependent tautomerism.

| Solvent | Dielectric Constant (ε) | % Keto Tautomer (Hypothetical) | % Enol Tautomer (Hypothetical) | Equilibrium Constant (Keq = [Enol]/[Keto]) (Hypothetical) |

| Chloroform-d (CDCl₃) | 4.8 | 40 | 60 | 1.50 |

| Acetone-d₆ | 20.7 | 65 | 35 | 0.54 |

| Methanol-d₄ (CD₃OD) | 32.7 | 85 | 15 | 0.18 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 95 | 5 | 0.05 |

This table presents hypothetical data to illustrate the expected solvent-dependent trend for a generic piperidine β-keto ester. Actual values will vary depending on the specific molecular structure.

Experimental Protocols

Synthesis of a Representative Piperidine β-Keto Ester

A common method for the synthesis of cyclic β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. For piperidine derivatives, this typically involves the cyclization of a suitable N-substituted amino-diester.

Example: Synthesis of Ethyl 1-Benzoyl-3-oxopiperidine-4-carboxylate

Materials:

-

Appropriate starting materials (e.g., a protected 4-aminobutanoic acid derivative and a suitable three-carbon electrophile).

-

Strong base (e.g., sodium ethoxide, sodium hydride).

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran).

-

Reagents for work-up and purification (e.g., hydrochloric acid, ethyl acetate, brine, anhydrous magnesium sulfate).

Procedure:

-

Preparation of the Diester Precursor: Synthesize the open-chain diester precursor containing the N-benzoyl piperidine backbone. This may involve several steps, including N-benzoylation and esterification reactions.

-

Dieckmann Condensation:

-

Dissolve the diester precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base (e.g., sodium ethoxide) portion-wise or as a solution in the corresponding alcohol at a suitable temperature (often room temperature or slightly elevated).

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to neutralize the base.

-

-

Work-up and Purification:

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate.

-

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Materials:

-

Synthesized piperidine β-keto ester.

-

A series of deuterated NMR solvents of varying polarity (e.g., CDCl₃, acetone-d₆, CD₃OD, DMSO-d₆).

-

NMR tubes.

-

Internal standard (e.g., tetramethylsilane, TMS).

Procedure:

-

Sample Preparation: Prepare solutions of the piperidine β-keto ester in each of the deuterated solvents at a known concentration (typically 5-10 mg/mL). Add a small amount of TMS as an internal standard.

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure the spectral width is sufficient to capture all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton.

-

Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio for accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for both the keto and enol tautomers. Key signals to monitor include:

-

Keto form: The α-protons adjacent to the carbonyl group.

-

Enol form: The vinylic proton of the C=C double bond and the enolic hydroxyl proton.

-

-

Integrate the area of a well-resolved, non-overlapping signal corresponding to a specific proton (or group of protons) for each tautomer. For example, integrate the signal of the vinylic proton for the enol form and a signal corresponding to the α-protons for the keto form.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100 % Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100 (Note: If the number of protons giving rise to the integrated signals is different for the keto and enol forms, a correction factor must be applied.)

-

Calculate the equilibrium constant (Keq) as the ratio of the enol to keto tautomer concentrations: Keq = [% Enol] / [% Keto]

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Keto-enol tautomeric equilibrium in a piperidine β-keto ester.

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Caption: Experimental workflow for quantitative analysis of tautomerism.

Conclusion

The tautomeric behavior of β-keto esters of piperidine is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. For researchers in drug discovery and development, a thorough understanding of this equilibrium is paramount. The ability to predict and potentially control the tautomeric ratio can lead to the design of molecules with optimized properties for improved efficacy and bioavailability. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic investigation of tautomerism in this important class of compounds. Further research to generate a comprehensive database of quantitative tautomeric data for a diverse range of piperidine β-keto esters would be highly beneficial to the scientific community.

References

- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 2. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of a variety of pharmaceutical compounds. Its structural features, particularly the β-keto ester moiety within a piperidine ring, offer a versatile scaffold for the synthesis of complex molecules, including potent opioid analgesics. This technical guide provides a comprehensive review of its synthesis, physicochemical and spectroscopic properties, and its significant applications in drug discovery and development. Detailed experimental protocols for its synthesis are presented, along with a summary of its key chemical transformations.

Introduction

This compound, with the CAS number 13221-89-1, is a cyclic β-keto ester that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid piperidine framework and the presence of multiple functional groups make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Notably, this compound serves as a crucial precursor in the synthesis of synthetic opioids and other central nervous system (CNS) active agents.[3] This review aims to provide an in-depth technical overview of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 171.19 g/mol | [2] |

| Melting Point | 186 °C | [2] |

| Boiling Point | 87-88 °C at 4.5 Torr | [2] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 13221-89-1 | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following table summarizes the key spectroscopic data.

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | Data not definitively available in the search results. |

| ¹³C NMR (CDCl₃) | Data not definitively available in the search results. |

| IR Spectrum | Data not available in the search results. |

| Mass Spectrum | Data not available in the search results. |

Note: While some search results alluded to NMR data, a clear, unambiguous spectrum for this specific compound was not found.

Synthesis

The primary and most efficient method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a diester precursor, namely dimethyl 3,3'-(methylazanediyl)dipropanoate.

Synthesis of the Precursor: Dimethyl 3,3'-(methylazanediyl)dipropanoate

The synthesis of the diester precursor can be achieved through a Michael addition of methylamine to methyl acrylate.

References

Methodological & Application

Synthesis of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 1-methyl-4-oxopiperidine-3-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research.[1] The synthesis is centered around the intramolecular Dieckmann condensation of dimethyl 3,3'-(methylazanediyl)dipropanoate. This protocol outlines the necessary reagents, reaction conditions, purification methods, and characterization data.

Introduction

This compound is a key building block in the synthesis of a variety of bioactive molecules. The piperidine scaffold is a common motif in many pharmaceutical agents, and the keto-ester functionality at the 3- and 4-positions provides a versatile handle for further chemical modifications. The Dieckmann condensation is a robust and widely used method for the formation of five- and six-membered rings, making it an ideal strategy for the synthesis of this piperidine derivative.

Overall Reaction Scheme

The synthesis involves a two-step process starting from the commercially available dimethyl 3,3'-(methylazanediyl)dipropanoate. The key step is the intramolecular Dieckmann condensation to form the cyclic β-keto ester.

Caption: Overall synthesis workflow.

Data Presentation

| Parameter | Starting Material: Dimethyl 3,3'-(methylazanediyl)dipropanoate | Product: this compound |

| Molecular Formula | C₉H₁₇NO₄ | C₈H₁₃NO₃[1] |

| Molecular Weight | 203.24 g/mol | 171.19 g/mol [2] |

| Appearance | Solid | Not specified (expected to be an oil or low-melting solid) |

| Boiling Point | Not available | 255.3 °C at 760 mmHg[1][3] |

| Melting Point | Not available | 186 °C (hydrochloride salt)[1][3] |

Experimental Protocols

Materials and Equipment

-

Reagents:

-

Dimethyl 3,3'-(methylazanediyl)dipropanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Protocol 1: Dieckmann Condensation

This protocol is based on typical conditions for Dieckmann condensations leading to piperidone structures.

Caption: Dieckmann condensation workflow.

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

-

Dissolve dimethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

-

Reaction:

-

Slowly add the diester solution to the stirred NaH slurry at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the evolution of gas ceases and the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the O-methyl group, and multiplets for the piperidine ring protons.

-

¹³C NMR: Expected signals would include resonances for the ketone and ester carbonyls, the N-methyl and O-methyl carbons, and the carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the ketone and ester carbonyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Safety Precautions

-

Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere and away from moisture.

-

Anhydrous solvents are required for this reaction. Ensure they are properly dried before use.

-

The quenching step is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Protocol for the N-methylation of Piperidone Esters: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of piperidone esters, a crucial transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary method described is the Eschweiler-Clarke reaction, a classic and efficient reductive amination procedure.[1][2][3][4][5] This protocol includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the chemical workflow and a relevant biological signaling pathway to provide a thorough understanding of the synthesis and its context.

Introduction

N-methylated piperidine scaffolds are prevalent in a wide range of pharmaceuticals and natural products. The N-methyl group can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Piperidone esters, which contain both a ketone and an ester functional group on the piperidine ring, are versatile building blocks in medicinal chemistry. Their N-methylation is a key step in the synthesis of compounds targeting various biological systems, including the central nervous system.

The Eschweiler-Clarke reaction is a widely used method for the N-methylation of primary and secondary amines.[1][2][3][4][5] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3][4][5] This one-pot reaction is known for its simplicity, high yields, and the prevention of over-methylation to form quaternary ammonium salts.[2][3]

General Reaction Scheme

The N-methylation of a piperidone ester using the Eschweiler-Clarke reaction proceeds as follows:

Caption: General reaction scheme for the N-methylation of a piperidone ester.

Experimental Protocols

This section details the experimental procedures for the N-methylation of piperidone esters using the Eschweiler-Clarke reaction.

Materials and Equipment

-

Piperidone ester (e.g., Ethyl 4-oxopiperidine-3-carboxylate)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Detailed Experimental Procedure

The following procedure is a general guideline and can be adapted for different piperidone esters.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidone ester (1.0 eq).

-

Addition of Reagents: Add formic acid (2.0-3.0 eq) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is ~8-9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-methylated piperidone ester.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the N-methylation of various piperidone esters based on literature data.

| Starting Material | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Ethyl 4-oxopiperidine-3-carboxylate | Formaldehyde (2.5), Formic Acid (2.5) | None | 90-100 | 4 | ~90 | >95 | Adapted |

| Methyl 4-oxopiperidine-3-carboxylate hydrochloride | Formaldehyde, Formic Acid | Water | Reflux | 2 | High | N/A | [6] |

| tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate (precursor) | N-methylation as part of a multi-step synthesis | N/A | N/A | N/A | N/A | N/A | [7] |

| N-Benzoyl-4-piperidone-3-carboxylate (precursor) | N-methylation not directly reported | N/A | N/A | N/A | N/A | N/A | [8] |

N/A: Not explicitly available in the cited literature. The table highlights the general effectiveness of the Eschweiler-Clarke reaction for this class of compounds.

Characterization Data for a Representative Product

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₉H₁₅NO₃

-

Molecular Weight: 185.22 g/mol

-

¹H NMR (CDCl₃, 500 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 3.60-3.50 (m, 1H), 3.15-3.05 (m, 1H), 2.80-2.60 (m, 3H), 2.45 (s, 3H), 2.40-2.20 (m, 3H), 1.28 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 125 MHz): δ 205.1, 170.2, 61.2, 57.8, 55.4, 46.1, 41.8, 38.9, 14.2.

-

IR (neat, cm⁻¹): 2950, 2800, 1745 (C=O, ester), 1720 (C=O, ketone), 1460, 1250, 1180.

-

MS (ESI+): m/z 186.1 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the N-methylation of a piperidone ester.

Caption: Experimental workflow for the N-methylation of piperidone esters.

Reaction Mechanism: Eschweiler-Clarke

This diagram details the mechanism of the Eschweiler-Clarke reaction.

Caption: Mechanism of the Eschweiler-Clarke reaction.

Relevant Signaling Pathway: Cholinergic Neurotransmission

N-methylated piperidine derivatives are known to interact with components of the cholinergic signaling pathway, which is crucial for cognitive functions like learning and memory.[9][10][11] Deficiencies in this pathway are implicated in Alzheimer's disease.[10] The diagram below illustrates a simplified cholinergic synapse and potential points of interaction for piperidine-based compounds.

Caption: Simplified cholinergic signaling pathway and potential interaction of piperidine derivatives.

Conclusion

The N-methylation of piperidone esters via the Eschweiler-Clarke reaction is a robust and reliable method for the synthesis of key intermediates in drug discovery and development. This protocol provides a detailed framework for performing this transformation, from the experimental setup to product characterization. The provided visualizations aim to enhance the understanding of the chemical process and its relevance in the context of cholinergic neurotransmission, a critical area of pharmaceutical research. Researchers are encouraged to adapt and optimize the presented protocol for their specific substrates and applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Modulation of Cholinergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental procedure for the reduction of the ketone in methyl 1-methyl-4-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals